1-(2-Pyridinyl)benzotriazole-15N3
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Overview
Description
1-(2-Pyridinyl)benzotriazole-15N3 is a stable isotope-labeled compound used primarily in research applications. It is a derivative of 1-(2-Pyridinyl)benzotriazole, where three nitrogen atoms are replaced with the isotope nitrogen-15. This compound is valuable in various fields of scientific research due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Pyridinyl)benzotriazole-15N3 typically involves the introduction of nitrogen-15 into the benzotriazole structure. One common method includes the reaction of 2-aminopyridine with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt. This intermediate then reacts with benzotriazole to yield the desired product. The reaction conditions often involve low temperatures and controlled pH to ensure the stability of the diazonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired isotopic labeling. The production is carried out under stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Pyridinyl)benzotriazole-15N3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzotriazole ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-(2-Pyridinyl)benzotriazole-15N3 has a wide range of applications in scientific research, including:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace nitrogen pathways in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of nitrogen-containing drugs.
Industry: Applied in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(2-Pyridinyl)benzotriazole-15N3 involves its ability to act as a stable isotope tracer. The nitrogen-15 isotope allows researchers to track the movement and transformation of nitrogen atoms in various chemical and biological processes. The compound interacts with molecular targets and pathways involving nitrogen metabolism, providing valuable insights into these processes.
Comparison with Similar Compounds
1-(2-Pyridinyl)benzotriazole-15N3 can be compared with other similar compounds, such as:
1-(2-Pyridinyl)benzotriazole: The non-labeled version of the compound, used in similar applications but without the isotopic tracing capabilities.
1-(2-Pyridinyl)benzotriazole-14N3: Another isotope-labeled version with nitrogen-14, used for different isotopic studies.
2-(2-Pyridinyl)benzotriazole: A structural isomer with different chemical properties and applications.
The uniqueness of this compound lies in its nitrogen-15 labeling, which provides distinct advantages in tracing and studying nitrogen-related processes.
Properties
Molecular Formula |
C11H8N4 |
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Molecular Weight |
199.19 g/mol |
IUPAC Name |
1-(15N)(115N)pyridin-2-ylbenzotriazole |
InChI |
InChI=1S/C11H8N4/c1-2-6-10-9(5-1)13-14-15(10)11-7-3-4-8-12-11/h1-8H/i12+1,13+1,15+1 |
InChI Key |
CPWBWUGSSFRASR-OYMGSPLNSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)[15N]=N[15N]2C3=CC=CC=[15N]3 |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C3=CC=CC=N3 |
Origin of Product |
United States |
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